

## Validation of SR 27897's selectivity for the CCK-A receptor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Lintitript |           |  |  |  |
| Cat. No.:            | B1675547   | Get Quote |  |  |  |

# SR 27897: A Potent and Selective CCK-A Receptor Antagonist

SR 27897 stands as a highly potent and selective antagonist for the Cholecystokinin-A (CCK-A) receptor, demonstrating significant promise for researchers investigating the physiological roles of CCK and the therapeutic potential of CCK-A receptor modulation. This guide provides a comparative analysis of SR 27897's selectivity, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their endeavors.

## **Comparative Analysis of Receptor Binding Affinity**

The selectivity of SR 27897 for the CCK-A receptor is evident when comparing its binding affinity to that of other well-characterized CCK receptor ligands. The following table summarizes the binding affinities (Ki and IC50 values) of SR 27897, the CCK-A selective antagonist Devazepide, and the CCK-B selective antagonist L-365,260.



| Compound                  | Receptor<br>Subtype                               | Species                | Tissue/Cell<br>Line     | Binding<br>Affinity<br>(Ki/IC50) | Selectivity<br>(CCK-<br>B/CCK-A<br>ratio) |
|---------------------------|---------------------------------------------------|------------------------|-------------------------|----------------------------------|-------------------------------------------|
| SR 27897                  | CCK-A                                             | Rat                    | Pancreatic<br>Membranes | Ki = 0.2 nM[1]                   | >33                                       |
| ССК-В                     | IC50 ratio of<br>800 (vs<br>Gastrin/CCK-<br>A)[1] |                        |                         |                                  |                                           |
| Devazepide<br>(L-364,718) | CCK-A                                             | Rat                    | Pancreatic<br>Membranes | IC50 = 81<br>pM[2]               | ~3000                                     |
| CCK-A                     | Bovine                                            | Gallbladder            | IC50 = 45 pM            |                                  |                                           |
| ССК-В                     | Guinea Pig                                        | Brain                  | IC50 = 245<br>nM        | -                                |                                           |
| L-365,260                 | CCK-A                                             | IC50 = 280<br>nM       |                         |                                  |                                           |
| ССК-В                     | Guinea Pig                                        | Gastrin<br>Receptors   | _                       |                                  |                                           |
| ССК-В                     | Guinea Pig                                        | Brain CCK<br>Receptors | _                       |                                  |                                           |

Note: Ki and IC50 are measures of binding affinity; a lower value indicates a higher affinity. The selectivity ratio is calculated from the ratio of binding affinities for the two receptor subtypes.

SR 27897 exhibits a nanomolar binding affinity for the rat pancreatic CCK-A receptor, with a Ki of 0.2 nM. Its high selectivity is highlighted by a CCK-B/CCK-A IC50 ratio of 800. Devazepide also shows high potency and selectivity for the CCK-A receptor. In contrast, L-365,260 is a selective antagonist for the CCK-B receptor, with significantly lower affinity for the CCK-A receptor.

## **Experimental Protocols**



To validate the selectivity of SR 27897, various in vitro and in vivo experiments are employed. Below are detailed methodologies for key assays.

## **Radioligand Binding Assay**

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of SR 27897 and comparator compounds for CCK-A and CCK-B receptors.

#### Materials:

- Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B).
- Radioligand (e.g., [3H]SR 27897, [125I]CCK-8).
- Test compounds (SR 27897, Devazepide, L-365,260).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
- Wash buffer (ice-cold assay buffer).
- Glass fiber filters.
- Scintillation fluid.
- · Scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.







- Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Radioligand Binding Assay Workflow

## **Pancreatic Amylase Release Assay**



This functional assay assesses the ability of an antagonist to inhibit CCK-A receptor-mediated biological responses in pancreatic acinar cells.

Objective: To determine the functional antagonist potency (pA2) of SR 27897.

#### Materials:

- Isolated pancreatic acini from rats.
- Krebs-Ringer bicarbonate buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.
- CCK-8 (agonist).
- SR 27897.
- Amylase substrate (e.g., Phadebas tablets).
- Spectrophotometer.

#### Procedure:

- Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.
- Pre-incubation: Pre-incubate the acini in buffer with varying concentrations of SR 27897 for a specific time (e.g., 30 minutes) at 37°C.
- Stimulation: Add varying concentrations of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).
- Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.
- Amylase Measurement: Measure the amylase activity in the supernatant using a chromogenic substrate. The amount of product formed is proportional to the amylase activity.







 Data Analysis: Plot the amylase release as a percentage of maximal stimulation against the CCK-8 concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.





Click to download full resolution via product page

CCK-A Receptor Signaling in Pancreatic Acini



## **Gallbladder Contraction Assay**

This in vitro functional assay evaluates the antagonist's ability to inhibit CCK-A receptormediated smooth muscle contraction.

Objective: To determine the functional antagonist potency (pA2) of SR 27897 on gallbladder contractility.

#### Materials:

- Guinea pig gallbladders.
- · Krebs-Henseleit solution.
- CCK-8 (agonist).
- SR 27897.
- Organ bath with an isometric force transducer.

#### Procedure:

- Tissue Preparation: Isolate guinea pig gallbladders and cut them into longitudinal strips.
- Mounting: Mount the strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end to a fixed support and the other to an isometric force transducer.
- Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
- Contraction Studies: Elicit cumulative concentration-response curves to CCK-8 in the absence and presence of increasing concentrations of SR 27897.
- Data Analysis: Record the contractile force. Plot the contractile response against the CCK-8 concentration. Perform a Schild analysis to determine the pA2 value.

## Conclusion



The presented data and experimental methodologies unequivocally validate SR 27897 as a potent and highly selective antagonist of the CCK-A receptor. Its high affinity for the CCK-A receptor, coupled with its significantly lower affinity for the CCK-B receptor, makes it an invaluable tool for elucidating the specific functions of CCK-A receptor signaling in various physiological and pathological processes. The detailed protocols provided herein offer a framework for researchers to independently verify and expand upon these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Validation of SR 27897's selectivity for the CCK-A receptor]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1675547#validation-of-sr-27897-s-selectivity-for-the-cck-a-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com